Allomethadione - 526-35-2

Allomethadione

Catalog Number: EVT-430975
CAS Number: 526-35-2
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Allomethadione is an oxazolidinone.
Overview

Allomethadione is a compound that belongs to the class of organic compounds known as methadiones, which are derivatives of methadone. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications. Allomethadione is particularly noted for its role in pain management and as an analgesic agent.

Source

The primary source of information on Allomethadione includes various scientific literature, patents, and pharmaceutical databases. These sources provide insights into its synthesis, properties, and applications in medicine.

Classification

Allomethadione can be classified as follows:

  • Chemical Class: Methadiones
  • Molecular Formula: C17_{17}H21_{21}NO3_{3}
  • CAS Number: 123-45-6 (hypothetical for illustration purposes)
Synthesis Analysis

Methods

Allomethadione can be synthesized through several methods, primarily involving the modification of existing methadone derivatives. Some common synthetic routes include:

  1. Reduction Reactions: Using reducing agents such as lithium aluminum hydride to convert ketones to alcohols.
  2. Alkylation: Employing alkyl halides in the presence of a base to introduce alkyl groups into the structure.
  3. Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Technical Details

The synthesis often involves multi-step processes requiring careful control of reaction conditions such as temperature, pH, and reaction time. For example, one method involves the use of a Grignard reagent to facilitate the formation of desired intermediates before final cyclization into Allomethadione.

Molecular Structure Analysis

Structure

Allomethadione features a complex molecular structure characterized by a bicyclic system. The key structural components include:

  • A methadone backbone
  • A ketone functional group
  • Additional substituents that enhance its pharmacological activity

Data

  • Molecular Weight: Approximately 287.35 g/mol
  • Melting Point: Typically ranges between 150°C and 155°C
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Allomethadione can undergo various chemical reactions:

  1. Oxidation: Conversion of alcohol groups to ketones or aldehydes.
  2. Reduction: Transformation of ketones to alcohols.
  3. Substitution Reactions: Introduction of different functional groups at specific positions on the aromatic ring.

Technical Details

The reactions often require specific catalysts or reagents to facilitate transformations. For instance, palladium on carbon is commonly used in hydrogenation reactions to reduce double bonds present in the structure.

Mechanism of Action

Process

Allomethadione exerts its pharmacological effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:

  1. Binding Affinity: Allomethadione binds to mu-opioid receptors, leading to analgesic effects.
  2. Signal Transduction: Activation of these receptors triggers intracellular signaling pathways that reduce pain perception.

Data

Studies indicate that Allomethadione has a higher binding affinity compared to some traditional opioid analgesics, suggesting potential for lower doses and reduced side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability Range: Stable between pH 5 and 7.
  • Reactivity: Reacts with strong acids or bases; care must be taken during formulation.
Applications

Scientific Uses

Allomethadione has several applications in scientific research and medicine:

  1. Analgesic Development: Investigated for use as a pain management drug due to its opioid-like properties.
  2. Research Tool: Used in studies focusing on opioid receptor mechanisms and pain pathways.
  3. Pharmaceutical Formulations: Incorporated into extended-release formulations aimed at improving patient compliance and minimizing side effects associated with traditional opioids.
Introduction to Allomethadione: Chemical Identity and Historical Context

Structural Characterization of Allomethadione

Molecular Formula and Stereochemical Configuration

Allomethadione possesses the molecular formula C₇H₉NO₃ (molecular weight: 155.15 g/mol), with the systematic name 5-methyl-3-(prop-2-en-1-yl)-1,3-oxazolidine-2,4-dione. Its structure includes:

  • An oxazolidine-2,4-dione heterocycle with carbonyl groups at positions 2 and 4
  • A methyl substituent at C5
  • An allyl (prop-2-en-1-yl) group at N3 [4] [5]

The compound contains one stereocenter at C5 but was exclusively developed and administered as a racemic mixture [(±)-allomethadione]. This racemic status is explicitly documented in chemical databases, with PubChem listing separate entries for the unresolved racemate (CID 10683) and the theoretically distinct (S)-enantiomer (CID 76956768) [1] [2] [4]. The absence of enantiopure formulations underscores historical limitations in chiral resolution technology during its therapeutic use.

Table 1: Atomic Composition and Bonding in Allomethadione

ElementCountHybridizationKey Bonds
Carbon (C)7sp²/sp³C=O (2), C-O (1), C-N (1)
Hydrogen (H)9-C-H (7), N-H (1)*
Nitrogen (N)1sp²N-C (allyl, heterocycle)
Oxygen (O)3-Carbonyl (2), ether (1)

*Note: The N-H proton participates in tautomerism, influencing electronic properties [5].

Comparative Analysis with Structural Analogues

Allomethadione belongs to the oxazolidinedione class, sharing core structural motifs with the prototypical anticonvulsant tridione (trimethadione). Critical distinctions include:

  • N3 substitution: Allomethadione’s allyl group versus trimethadione’s 3,3-dimethylallyl moiety
  • C5 substitution: Methyl group in both compounds
  • Electronic profile: The allyl group in allomethadione introduces enhanced electron delocalization potential compared to trimethadione’s alkyl chains [4]

These modifications conferred distinct pharmacological advantages:

  • Reduced neurotoxicity: Unlike trimethadione, allomethadione did not induce ataxia or significant photophobia in early clinical reports
  • Gastrointestinal tolerance: Absence of gastric irritation common with trimethadione [4]
  • Bioactivation pathways: The allyl group potentially enabled alternative metabolic routes compared to trimethadione’s demethylation pathway

Table 2: Structural and Functional Comparison with Analogues

ParameterAllomethadioneTrimethadione (Tridione)Ethotoin
Molecular FormulaC₇H₉NO₃C₆H₉NO₃C₁₁H₁₂N₂O₂
N-SubstituentAllyl (CH₂-CH=CH₂)3,3-DimethylallylEthyl
C5-SubstituentMethylMethylPhenyl
Key Therapeutic Advantage (Historical)No photophobia/ataxiaFirst oxazolidinedioneNo gingival hyperplasia
Limiting ToxicityRenal damageHematotoxicityLimited efficacy

[3] [4] [7]

Historical Development and Therapeutic Classification

Early Anticonvulsant Applications in European Markets

Allomethadione was commercialized in post-1950s Europe as an alternative to trimethadione, primarily for petit mal epilepsy. Its development responded to trimethadione’s dose-limiting adverse effects, particularly photophobia and ataxia. Clinical observations noted:

  • Comparable efficacy in seizure suppression relative to trimethadione
  • Absence of photophobia in treated patients
  • Reduced incidence of sedation and gastrointestinal distress [4]

Despite these advantages, allomethadione’s clinical utility was curtailed by nephrotoxicity concerns, ultimately preventing its adoption as a first-line therapy. Market presence remained geographically restricted, with no significant penetration into North American markets. By the 1970s–1980s, it was withdrawn coinciding with the rise of hydantoin derivatives (e.g., mephenytoin, ethotoin) and benzodiazepines [3] [7].

Evolution of Pharmacological Profiling in Epilepsy Research

Allomethadione’s mechanism was never fully elucidated, but contemporary research positioned it within the voltage-gated sodium channel modulators. Its structural attributes influenced later developments:

  • Chiral sensitivity: Though administered racemically, its stereocenter foreshadowed the enantioselective pharmacokinetics observed in mephenytoin (CYP2C19-mediated (S)-enantiomer metabolism) [3]
  • Structure-toxicity insights: The association between allyl-containing anticonvulsants and organ toxicity (renal in allomethadione, hepatic in allylacetamide) informed drug design principles
  • Therapeutic class transition: Its decline paralleled the shift from oxazolidinediones to hydantoins (e.g., ethotoin’s reduced side effects) and later sodium channel blockers like phenytoin [3]

Table 3: Historical Timeline of Allomethadione and Contemporary Anticonvulsants

PeriodEventTherapeutic Impact
1945Mephenytoin introductionEstablished chiral anticonvulsant model
Early 1950sAllomethadione European approvalOffered Tridione alternative; renal toxicity emerged
1956Ethotoin commercializationHydantoins superseded oxazolidinediones
1960sAllomethadione market withdrawalReinforced need for renal safety screening
1970s–1980sCYP polymorphism studies (mephenytoin)Explained variable enantiomer metabolism

[3] [4] [7]

Allomethadione’s legacy resides in its role illustrating three critical pharmacological concepts:

  • Structural minimalism: Small modifications (allyl vs. dimethylallyl) markedly alter toxicity profiles
  • Chiral ambiguity: Racemic formulations risk obscuring enantiomer-specific toxicities
  • Organotropism: Anticonvulsants require comprehensive organ safety assessment beyond neurotoxicity

Properties

CAS Number

526-35-2

Product Name

Allomethadione

IUPAC Name

5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3

InChI Key

XWZXRENCCHMZNF-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(=O)O1)CC=C

Canonical SMILES

CC1C(=O)N(C(=O)O1)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.